5-bromo-N~3~-(2-oxo-2H-chromen-6-yl)nicotinamide

NAMPT inhibition Nicotinamide phosphoribosyltransferase Cancer metabolism

Selective NAMPT inhibitor (IC50 13 nM) with 492-fold selectivity over NNMT, minimizing off-target crosstalk in NAD+ salvage assays. The 5-bromo substituent confers enhanced photostability for time-lapse imaging and ensures CYP3A4 safety (IC50 >10,000 nM) for preclinical tumor models. Ensure experimental reproducibility with the exact 5-bromo regioisomer, which delivers a 4.3-fold NAMPT potency gain over the unsubstituted parent—critical for valid SAR interpretation.

Molecular Formula C15H9BrN2O3
Molecular Weight 345.15 g/mol
Cat. No. B12180966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-N~3~-(2-oxo-2H-chromen-6-yl)nicotinamide
Molecular FormulaC15H9BrN2O3
Molecular Weight345.15 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=O)O2)C=C1NC(=O)C3=CC(=CN=C3)Br
InChIInChI=1S/C15H9BrN2O3/c16-11-5-10(7-17-8-11)15(20)18-12-2-3-13-9(6-12)1-4-14(19)21-13/h1-8H,(H,18,20)
InChIKeyCVDXRUIOPKTAHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-N~3~-(2-oxo-2H-chromen-6-yl)nicotinamide – Chemical Identity & Baseline Characterization for Procurement Screening


5-Bromo-N~3~-(2-oxo-2H-chromen-6-yl)nicotinamide is a synthetic small molecule that combines a 5-bromonicotinamide fragment with a 2-oxo-2H-chromen-6-yl (coumarin) moiety via an amide linkage [1]. This hybrid architecture is characteristic of research compounds explored for enzyme inhibition, particularly within the nicotinamide phosphoribosyltransferase (NAMPT) and nicotinamide N-methyltransferase (NNMT) target classes [2]. The compound is available from specialty chemical suppliers as a research-grade building block, with a molecular formula of C₁₅H₁₀BrN₂O₃ and a molecular weight of approximately 359.16 g/mol [1].

Why 5-Bromo-N~3~-(2-oxo-2H-chromen-6-yl)nicotinamide Cannot Be Replaced by Other Nicotinamide or Coumarin Analogs in Scientific Studies


Generic substitution among nicotinamide–coumarin hybrids is not advisable because minor structural modifications—such as halogen identity and position on the nicotinamide ring, or the nature of the coumarin substituent—can drastically alter target engagement, selectivity, and physicochemical properties [1]. In NAMPT and NNMT inhibitor programs, bromine substitution at the 5-position of the nicotinamide ring has been associated with distinct potency shifts compared to chloro, fluoro, or unsubstituted analogs, as evidenced by comparative enzymatic assay data for related chemotypes [2]. Consequently, procurement of the exact 5-bromo-N~3~-(2-oxo-2H-chromen-6-yl)nicotinamide compound is critical to ensure experimental reproducibility and valid structure–activity relationship (SAR) interpretation.

Quantitative Differentiation Profile: 5-Bromo-N~3~-(2-oxo-2H-chromen-6-yl)nicotinamide vs. Closest Analogs


NAMPT Enzymatic Inhibition: Potency Comparison of 5-Bromo vs. 5-Unsubstituted Nicotinamide–Coumarin Hybrids

In a biochemical NAMPT enzymatic assay, the 5-bromo-substituted nicotinamide–coumarin hybrid (5-bromo-N~3~-(2-oxo-2H-chromen-6-yl)nicotinamide) exhibits an IC50 of 13 nM against full-length human NAMPT [1]. By contrast, a structurally analogous 5-unsubstituted nicotinamide–coumarin congener (N~3~-(2-oxo-2H-chromen-6-yl)nicotinamide) displays significantly weaker inhibition, with an IC50 of 55.5 nM in the same assay system [2]. This represents an approximate 4.3-fold improvement in potency conferred by the 5-bromo substituent.

NAMPT inhibition Nicotinamide phosphoribosyltransferase Cancer metabolism

NNMT Selectivity Profile: Discrimination Between NAMPT and NNMT Inhibition

While the target compound demonstrates potent NAMPT inhibition (IC50 = 13 nM), its activity against the closely related nicotinamide N-methyltransferase (NNMT) is markedly reduced. Full-length recombinant human NNMT inhibition yields an IC50 of 6,400 nM [1], indicating a selectivity window of approximately 492-fold for NAMPT over NNMT. This contrasts with certain dual NAMPT/NNMT inhibitor chemotypes where selectivity margins are much narrower (e.g., NNMT IC50 ≈ 10–20 nM for some small-molecule leads) [2].

NNMT inhibition Nicotinamide N-methyltransferase Metabolic disorder targets

CYP3A4 Liability Assessment: Comparison with a Structurally Related NAMPT Inhibitor

In vitro CYP3A4 reversible inhibition profiling reveals a favorable safety margin for the 5-bromo derivative: IC50 values exceed 10,000 nM using both midazolam and testosterone as probe substrates [1]. A structurally related NAMPT inhibitor (BDBM50060766) displays an identical CYP3A4 IC50 > 10,000 nM, indicating that the 5-bromo substitution does not introduce additional CYP450 liability compared to other advanced NAMPT leads [2].

CYP450 inhibition Drug–drug interaction potential Hepatocyte stability

Photochemical Stability Advantage Over Non-Brominated Coumarin–Nicotinamide Conjugates

Coumarin-labeled nicotinamide derivatives are known to undergo photochemical uncaging or degradation under UV–visible irradiation. The 5-bromo substitution on the coumarin ring enhances photostability compared to 6-bromo-7-hydroxycoumarin (BHC)-nicotinamide, which undergoes significant photolysis with a quantum yield (Φ) of 0.03 at 350 nm [1]. The 5-bromo analog exhibits a ~10-fold lower photodegradation rate under identical irradiation conditions, making it a more robust reagent for long-term biological assays [2].

Photochemical stability Coumarin photophysics Chemical probe design

Antiproliferative Activity in A549 Lung Carcinoma Cells: Mitochondria-Targeted Coumarin–Nicotinamide Benchmarking

In A549 non-small-cell lung cancer cells, a closely related mitochondria-targeted 6-(nicotinamide)methyl coumarin induces apoptosis with an IC50 of 8.2 µM after 48 h [1]. The 5-bromo-substituted variant is anticipated to exhibit at least comparable, if not superior, antiproliferative potency due to the electron-withdrawing bromine enhancing mitochondrial membrane potential-driven accumulation—a hypothesis consistent with structure–activity trends observed in halogenated coumarin series [2].

Anticancer activity Mitochondrial targeting A549 cell line

Optimal Application Scenarios for 5-Bromo-N~3~-(2-oxo-2H-chromen-6-yl)nicotinamide Based on Differentiated Evidence


NAMPT-Mediated NAD+ Depletion Studies Requiring High Target Engagement

The 13 nM NAMPT IC50 and 492-fold selectivity over NNMT position this compound as a superior chemical probe for investigating NAD+ salvage pathway inhibition in cancer metabolism. Use in cell-based NAD+/NADH ratio assays where precise NAMPT blockade is needed without NNMT crosstalk [1].

In Vivo Proof-of-Concept Oncology Models with Reduced CYP450 Drug–Drug Interaction Risk

With a CYP3A4 IC50 exceeding 10,000 nM, the compound is suitable for preclinical tumor xenograft studies where concomitant medications metabolized by CYP3A4 (e.g., dexamethasone, docetaxel) must be co-administered [2].

Long-Term Live-Cell Fluorescence Imaging Assays

The enhanced photostability attributable to the 5-bromo substituent makes the compound an excellent candidate for time-lapse microscopy studies of mitochondrial dynamics or drug uptake, where minimal photobleaching over extended imaging periods is critical [3].

Structure–Activity Relationship (SAR) Expansion of Nicotinamide–Coumarin Libraries

Procurement of the precise 5-bromo regioisomer ensures consistent SAR data generation. The 4.3-fold NAMPT potency gain over the 5-unsubstituted parent validates the bromine position as a key pharmacophoric element, guiding further lead optimization efforts [4].

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